molecular formula C12H11FN2O2S B10960890 2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide

2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10960890
M. Wt: 266.29 g/mol
InChI Key: UZBKOPNSPCTBEX-UHFFFAOYSA-N
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Description

2-Fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H12FN3O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c1-9-6-7-12(14-8-9)15-18(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15)

InChI Key

UZBKOPNSPCTBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 5-methyl-2-aminopyridine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide may involve larger-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different sulfone and sulfoxide derivatives.

Scientific Research Applications

2-Fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Sulfonamide derivatives are known for their antibacterial and antifungal properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It is used in biological assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This is particularly relevant in the context of antibacterial activity, where the compound can inhibit the synthesis of folic acid in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide: This compound is similar in structure but contains an amino group instead of a fluorine atom.

    N-Fluorobenzenesulfonimide: This compound contains a fluorine atom attached to a sulfonamide group but lacks the pyridine ring.

Uniqueness

2-Fluoro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a pyridine ring, which can enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

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